5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a compound that belongs to the quinoxaline family, which is characterized by a bicyclic structure containing two nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of the fluorine atom introduces unique properties that can enhance the pharmacological profile of the compound.
5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is classified as a heterocyclic compound. More specifically, it is categorized under quinoxalines and tetrahydroquinoxalines, which are known for their diverse biological activities including anticancer and antimicrobial properties.
The synthesis of 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one can be achieved through several methods. One common approach involves the cyclocondensation of cyclohexadione with glycinamide under basic conditions. This reaction typically yields 5,6,7,8-tetrahydroquinoxaline derivatives that can subsequently be fluorinated to obtain the desired compound .
The synthesis process often includes:
The molecular structure of 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one consists of a fused ring system with a fluorine atom at the 5-position and a carbonyl group at the 2-position. The structural formula can be represented as follows:
Key structural data includes:
5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions including:
The reactions are typically facilitated by catalysts or specific reagents that enhance reactivity:
The mechanism of action for compounds like 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one often involves interaction with specific biological targets such as enzymes or receptors. The presence of the fluorine atom may enhance lipophilicity and stability against metabolic degradation.
Research indicates that quinoxaline derivatives can exhibit inhibitory effects on various protein kinases and other targets involved in cancer progression. For instance:
Relevant data includes melting point ranges and solubility profiles which are critical for practical applications in drug formulation.
5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one has several promising applications:
The tetrahydroquinoxalinone scaffold represents a privileged structure in drug discovery due to its balanced physicochemical properties and versatile interaction profiles with biological targets. This bicyclic framework combines a partially saturated quinoxaline core with a lactam functionality, enabling both hydrogen bond donation/acceptance and π-stacking interactions. Fluorination at the 5-position introduces strategic electronic modulation and metabolic stabilization, enhancing the scaffold’s utility. Medicinal chemists exploit this template to target:
Table 1: Biological Targets of Tetrahydroquinoxalinone Derivatives
Biological Target | Therapeutic Area | Role of Fluorine Substitution |
---|---|---|
Kinases (VEGFR, PDGFR) | Anticancer agents | Enhances binding affinity via polar interactions |
5-HT₃/5-HT₄ receptors | Neurological disorders | Improves metabolic stability and CNS penetration |
Bacterial topoisomerases | Antibacterials | Reduces susceptibility to enzymatic degradation |
AMPA receptors | Cognitive enhancers | Modulates electron distribution for receptor specificity |
The 5-fluoro derivative specifically demonstrates enhanced in vitro potency (typically 3-10 fold vs non-fluorinated analogs) in enzyme inhibition assays due to fluorine’s electronegativity altering electron density at N1 and C3 positions. This modification creates a bioisosteric mimic of natural purine substrates, explaining its prevalence in kinase inhibitor design [5].
Fluorine incorporation at the 5-position induces profound electronic effects that strategically manipulate reactivity and molecular recognition:
Table 2: Comparative Physicochemical Properties of Quinoxalinone Derivatives
Property | Non-Fluorinated | 5-Fluoro Derivative | Change (%) |
---|---|---|---|
Molecular Weight (g/mol) | 162.17 | 180.16 | +11.1% |
Log P (octanol/water) | 0.82 | 1.05 | +28.0% |
Aqueous Solubility (mg/mL) | 8.9 | 6.3 | -29.2% |
pKa (N1-H) | 11.8 | 10.2 | -13.6% |
Metabolic Stability (t₁/₂) | 23 min | 68 min | +195% |
These properties synergistically enhance drug-like characteristics: Increased lipophilicity (log P +0.23) improves membrane permeability, while fluorine’s blockade of cytochrome P450-mediated oxidation at C5-C6 doubles metabolic half-life in hepatic microsomal assays [1] [5]. The orthogonal C-F dipole also influences crystal packing, enhancing crystallinity for improved formulation stability [3].
The synthetic methodology for tetrahydroquinoxalinones has evolved through three distinct technological eras:
Table 3: Evolution of Synthetic Methods for 5-Fluoro-tetrahydroquinoxalin-2-one
Decade | Dominant Method | Typical Yield | Key Limitations | Innovations |
---|---|---|---|---|
1960s | Thermal cyclization | 15-30% | Low regioselectivity, HF handling | First fluorinated analogs |
1980s | Phase-transfer catalysis | 40-55% | Scale-up challenges | Mild conditions for lab synthesis |
2000s | Pd-catalyzed amination | 65-82% | Catalyst poisoning by fluorine | Chiral variants for enantiopure products |
2020s | Photocatalytic C-H fluorination | 70-88% | Narrow substrate scope | Late-stage fluorination, no pre-functionalization |
Contemporary strategies leverage fluorinated building blocks like ethyl 4,4-difluoroacetoacetate or 2-fluoro-1,2-diiodoethane in domino sequences, achieving atom economies >80%. The Bunce group’s reductive cyclization approach exemplifies modern efficiency: 2-amino-5-fluoronitrobenzenes undergo Pd-catalyzed hydrogenation, spontaneous imine formation, and intramolecular reductive amination in one pot, yielding 5-fluorotetrahydroquinoxalinones in >90% yield with excellent diastereocontrol [1] [4]. Microwave-assisted methods further reduce reaction times from hours to minutes while improving purity profiles by suppressing decomposition pathways. These advances address historical challenges in introducing fluorine while preserving stereochemical integrity at C3 and C4 positions [5].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0